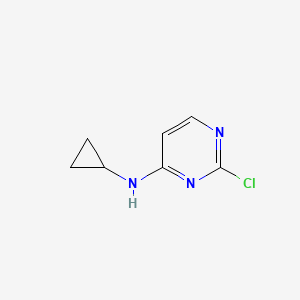

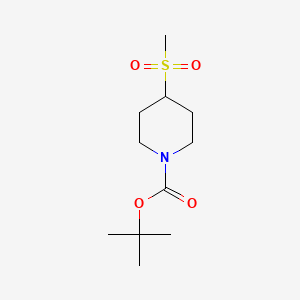

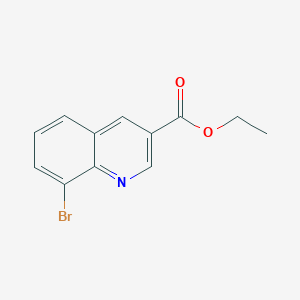

![molecular formula C11H18O4 B1592564 Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 87787-08-4](/img/structure/B1592564.png)

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Vue d'ensemble

Description

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, also known as 8-MDB or 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid methyl ester, is a chemical compound with a wide range of applications in the scientific and medical fields. 8-MDB is a cyclic organic compound that is composed of a methyl ester group and a dioxaspiro[4.5]decane ring system. It is a colorless solid that is soluble in organic solvents and is used in a variety of research and medical applications.

Applications De Recherche Scientifique

Supramolecular Arrangements and Crystallography The study of cyclohexane-5-spirohydantoin derivatives, including compounds similar in structure to methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, has provided insights into the relationship between molecular and crystal structures. These compounds, devoid of solvent molecules in their crystals, demonstrate the influence of substituents on supramolecular arrangements, showcasing two distinct structural types based on the interactions between hydantoin rings (Sara Graus et al., 2010).

Synthetic Methodologies and Stereochemistry Research into enantiomerically pure dioxaspiro compounds has been extensive, highlighting flexible synthetic routes. These methodologies are pivotal for the creation of enantiomerically pure spiroacetals, employing homopropargylic alcohols from epoxides. This approach allows for the individual construction of spiroacetal ring components, significantly contributing to the synthesis of insect pheromone components and other complex molecules (B. D. Schwartz et al., 2005).

Chemical Communication in Insects In the realm of entomology, certain dioxaspiro derivatives serve as crucial components in the chemical communication systems of various insect species. Studies have identified these compounds in the frass of bark beetles and their role in modifying behaviors such as trap attraction and repulsion, emphasizing the biological significance of these molecules in ecological contexts (U. Kohnle et al., 1992).

Environmental Applications The removal efficiency of polymers based on calix[4]arene for water-soluble carcinogenic dyes and amines showcases the environmental applications of spirocyclic compounds. Such materials demonstrate high efficiency in dye removal, presenting a potential avenue for the treatment of industrial wastewater and the mitigation of environmental pollutants (E. Akceylan et al., 2009).

Polymer Science In polymer science, the copolymerization of cyclic ketenacetals, including structures akin to methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, has been investigated for creating polymers with low shrinkage in volume. These studies offer promising insights into developing materials with tailored properties for various industrial applications, from gel-like to hard polymer samples (T. Schulze et al., 1995).

Propriétés

IUPAC Name |

methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(9(12)13-2)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFLQUDSOXRFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC1)OCCO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626670 | |

| Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

CAS RN |

87787-08-4 | |

| Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

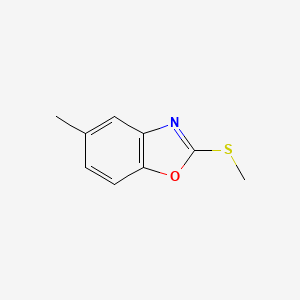

![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)

![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)